molecular formula C13H19N3O5 B13892390 methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate

methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate

Cat. No.: B13892390
M. Wt: 297.31 g/mol
InChI Key: VIASGIOMWUPWNW-SECBINFHSA-N
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Description

Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate typically involves the protection of the amino group, followed by the coupling of the protected amino acid with a pyrimidine derivative. The tert-butoxycarbonyl (Boc) group is commonly used for protecting the amino group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the free amino acid derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(4-hydroxypyrimidin-2-yl)propanoate
  • Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(6-hydroxypyrimidin-2-yl)propanoate

Uniqueness

Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is unique due to the specific position of the hydroxyl group on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

methyl (2R)-3-(5-hydroxypyrimidin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)16-9(11(18)20-4)5-10-14-6-8(17)7-15-10/h6-7,9,17H,5H2,1-4H3,(H,16,19)/t9-/m1/s1

InChI Key

VIASGIOMWUPWNW-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=N1)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=N1)O)C(=O)OC

Origin of Product

United States

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